molecular formula C7H6BrN3 B3159932 7-Bromoimidazo[1,2-a]pyridin-2-amine CAS No. 865604-33-7

7-Bromoimidazo[1,2-a]pyridin-2-amine

Cat. No. B3159932
CAS RN: 865604-33-7
M. Wt: 212.05 g/mol
InChI Key: GJNUCHYUWAFTGQ-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-2-amine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . It’s part of the Halogenated Heterocycles group .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 7-Bromoimidazo[1,2-a]pyridin-2-amine, can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The molecular structure of 7-Bromoimidazo[1,2-a]pyridin-2-amine is characterized by a fused ring system, which includes an imidazole ring and a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromoimidazo[1,2-a]pyridin-2-amine include a predicted density of 1.87±0.1 g/cm3 and a predicted acidity coefficient (pKa) of 8.50±0.50 .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions for the formation of N-(pyridin-2-yl)amides were mild and metal-free .

Formation of Imidazopyridines

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .

Development of New Synthetic Methods

Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .

Pharmaceutical Applications

Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Organic Syntheses

It is used in organic syntheses . The compound can be used as a building block in the synthesis of more complex organic compounds .

Pharmaceutical Intermediates

The compound is used as pharmaceutical intermediates . It can be used in the production of various pharmaceuticals .

Future Directions

Imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridin-2-amine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNUCHYUWAFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727851
Record name 7-Bromoimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoimidazo[1,2-a]pyridin-2-amine

CAS RN

865604-33-7
Record name 7-Bromoimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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